molecular formula C19H25NO B1385660 2-Butoxy-N-(2-methylphenethyl)aniline CAS No. 1040689-82-4

2-Butoxy-N-(2-methylphenethyl)aniline

Cat. No. B1385660
CAS RN: 1040689-82-4
M. Wt: 283.4 g/mol
InChI Key: HCQOAGLZCWQZLN-UHFFFAOYSA-N
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Description

2-Butoxy-N-(2-methylphenethyl)aniline (2-BNPA) is a synthetic compound that has been utilized in a variety of scientific research applications. This compound is a derivative of aniline, an aromatic amine, and is composed of a benzene ring with an alkyl group and a methylphenethyl group attached. It is an important compound in the synthesis of pharmaceuticals, and it has been used in a variety of research applications, including those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Optimization

  • A study by Xie Congxia (2004) developed a new synthesis process for a compound similar to 2-Butoxy-N-(2-methylphenethyl)aniline, highlighting the importance of optimizing reaction conditions for the efficient production of such compounds (Xie Congxia, 2004).

Application in Chelated Tetrylenes

  • Research by Hana Vaňkátová et al. (2011) involved the use of similar aniline compounds in the creation of chelated tetrylenes, demonstrating the compound's utility in complex chemical syntheses (Vaňkátová et al., 2011).

Supramolecular Chemistry and Selectivity Studies

  • A study by Barton, Hosten, and Pohl (2017) explored the selectivity of host-guest complexes involving similar anilines, indicating potential applications in supramolecular chemistry and separation processes (Barton, Hosten, & Pohl, 2017).

Radical Arylation Reactions

  • Hofmann, Jasch, and Heinrich (2014) conducted a study on the radical arylation of anilines, a process in which compounds like 2-Butoxy-N-(2-methylphenethyl)aniline might be involved, highlighting their role in synthetic organic chemistry (Hofmann, Jasch, & Heinrich, 2014).

Electrochemical Applications

  • Malinauskas and Holze (1999) investigated the electrooxidation of N-alkylsubstituted anilines, suggesting possible electrochemical applications for compounds like 2-Butoxy-N-(2-methylphenethyl)aniline (Malinauskas & Holze, 1999).

Environmental and Wastewater Treatment

  • Liu et al. (2002) explored the degradation of aniline compounds in wastewater treatment, indicating the environmental relevance of compounds like 2-Butoxy-N-(2-methylphenethyl)aniline in biodegradation processes (Liu et al., 2002).

Polymerization and Material Science

  • Tzou and Gregory (1992) conducted a study on the chemical polymerization of aniline, pointing to potential applications in material science and polymer engineering for similar compounds (Tzou & Gregory, 1992).

Electrochemical Wastewater Treatment

  • Brillas, Sauleda, and Casado (1997) discussed a novel electrochemical method for wastewater treatment involving aniline, suggesting potential applications in environmental remediation for similar compounds (Brillas, Sauleda, & Casado, 1997).

Catalysis and Organic Synthesis

  • Cho, Oh, and Shim (1999) explored the catalytic synthesis of quinolines from anilines, an area where compounds like 2-Butoxy-N-(2-methylphenethyl)aniline might find application (Cho, Oh, & Shim, 1999).

Sensor Applications

  • Shoji and Freund (2001) researched the use of poly(aniline) in sensor applications, suggesting potential uses in sensor technology for related aniline compounds (Shoji & Freund, 2001).

properties

IUPAC Name

2-butoxy-N-[2-(2-methylphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-3-4-15-21-19-12-8-7-11-18(19)20-14-13-17-10-6-5-9-16(17)2/h5-12,20H,3-4,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQOAGLZCWQZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NCCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-N-(2-methylphenethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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